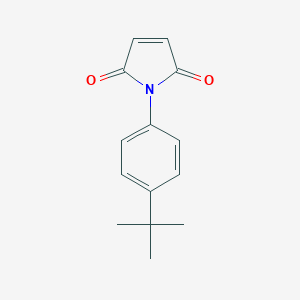

1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione

Descripción general

Descripción

1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione is an organic compound that features a pyrrole ring substituted with a 4-tert-butylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione can be synthesized through various methods. One common approach involves the reaction of 4-tert-butylphenylhydrazine with maleic anhydride under acidic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The electron-deficient carbonyl groups at positions 2 and 5 of the pyrrole ring undergo nucleophilic attacks, enabling diverse functionalizations:

-

Amine Additions : Reacts with primary/secondary amines to form imine derivatives (e.g., enamine intermediates) via Michael addition or Schiff base formation .

-

Example: Reaction with tert-butylamine yields substituted pyrrolidine derivatives under mild acidic conditions.

-

-

Alcoholysis : Reacts with alcohols (e.g., methanol) to form hemiacetal intermediates, which can cyclize into fused heterocycles under thermal conditions.

Key Reaction Pathway :

Steric hindrance from the tert-butyl group reduces reaction rates but enhances regioselectivity for less hindered carbonyl positions.

[3+2] Cycloaddition Reactions

The dione moiety participates in dipolar cycloadditions with azides or nitrile oxides to form fused polycyclic systems :

-

Nitrile Oxide Cycloaddition : Generates 1,2,4-oxadiazole derivatives via catalysis by Lewis acids (e.g., ZnCl₂) .

-

Azide-Alkyne Click Chemistry : Forms triazole-linked conjugates under copper-catalyzed conditions, useful in bioconjugation .

Example :

Acid-Catalyzed Cyclization

Under acidic conditions, the compound undergoes intramolecular cyclization to form chromeno-pyrrole derivatives, leveraging its aryl substituent :

-

Mechanism : Protonation of the carbonyl group initiates electrophilic aromatic substitution, forming a fused chromeno-pyrrole system.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ or PTSA |

| Temperature | 80–100°C |

| Solvent | Toluene or DMF |

Radical-Mediated Functionalization

The tert-butylphenyl group stabilizes radical intermediates, enabling unique transformations:

-

Photooxidation : Generates peroxides under UV light, which decompose to form hydroxylated products .

-

Polymerization : Acts as a dienophile in Diels-Alder reactions to synthesize conjugated polymers .

Notable Application :

Used in synthesizing fluorescent COX-2 inhibitors via radical coupling with arylboronic acids .

Catalytic Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at the aryl substituent :

Thermal Degradation Pathways

At elevated temperatures (>150°C), the compound decomposes via retro-Diels-Alder mechanisms:

-

Primary Products : Maleimide and tert-butylbenzene derivatives.

-

Kinetics : First-order degradation with an activation energy () of ~120 kJ/mol.

Comparative Reactivity Data

Mechanistic Insights

-

Steric Effects : The tert-butyl group slows kinetics in planar transition states (e.g., cycloadditions) but enhances selectivity in non-planar pathways (e.g., nucleophilic additions).

-

Electronic Effects : Electron-withdrawing dione groups polarize the pyrrole ring, increasing susceptibility to nucleophilic attacks .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the introduction of diverse functional groups into synthesized compounds.

Biology

- Biological Activity : Derivatives of 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione exhibit notable biological activities. Research indicates potential applications in drug development due to their interaction with biological targets.

Medicine

- Pharmacological Properties : Investigations into the pharmacological properties of this compound suggest its potential as a therapeutic agent. Studies have demonstrated its ability to inhibit specific enzymes and receptors involved in critical metabolic pathways .

Antitumor Activity

Research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example:

- A derivative demonstrated significant tumor growth inhibition in colon cancer models, indicating its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating cytokine production in immune cells. In vitro studies revealed a reduction in pro-inflammatory cytokines (e.g., TNF-α) while increasing anti-inflammatory cytokines (e.g., IL-10).

Antioxidant Properties

Some derivatives possess antioxidant activities, suggesting therapeutic applications in diseases related to oxidative stress.

Case Studies

Several studies highlight the applications and effects of this compound:

-

Study on Antitumor Activity :

- A specific derivative was tested against colon cancer models and showed significant inhibition of tumor growth in vivo, supporting its role as a potential chemotherapeutic agent.

-

Molecular Docking Studies :

- Computational analyses indicated that certain derivatives effectively bind to ATP-binding sites of growth factor receptors, providing insights into their antitumor mechanisms.

- In Vitro Toxicity Assessment :

Mecanismo De Acción

The mechanism of action of 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

1-Phenylpyrrole-2,5-dione: Lacks the tert-butyl group, resulting in different chemical properties.

1-(4-Methylphenyl)-pyrrole-2,5-dione: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and applications.

Uniqueness

1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties

Actividad Biológica

1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that highlight its pharmacological significance.

Chemical Structure and Properties

The compound features a pyrrole ring substituted by a tert-butyl group and a phenyl group. The presence of the bulky tert-butyl group influences its steric and electronic properties, which can affect its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence cellular signaling pathways, potentially leading to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Receptor Binding : It could bind to receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are pivotal in cancer progression.

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines:

These findings suggest that modifications in the side groups of the pyrrole derivatives significantly influence their biological activity.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects. In vitro studies have shown that it can modulate cytokine production in peripheral blood mononuclear cells (PBMCs), reducing pro-inflammatory cytokines such as TNF-α and IL-6 while increasing anti-inflammatory cytokines like IL-10.

Antioxidant Properties

Some derivatives have been reported to possess antioxidant activities, contributing to their potential therapeutic applications in oxidative stress-related diseases.

Case Studies

Several studies have investigated the biological properties of this compound and its derivatives:

- Study on Antitumor Activity : A derivative was tested against colon cancer models and showed significant inhibition of tumor growth in vivo, indicating its potential as a chemotherapeutic agent .

- Molecular Docking Studies : Computational studies revealed that certain derivatives effectively bind to ATP-binding sites of growth factor receptors, suggesting a mechanism for their antitumor activity .

- In Vitro Toxicity Assessment : Toxicity studies indicated low cytotoxicity at therapeutic doses, supporting the safety profile of these compounds for further development .

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-14(2,3)10-4-6-11(7-5-10)15-12(16)8-9-13(15)17/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDJXEMIAHBMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369703 | |

| Record name | 1-(4-tert-butylphenyl)pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084-26-0 | |

| Record name | 1-(4-tert-butylphenyl)pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.